Lipophilicity (LogP) Differentiation of 3-(4-Chloro-3-methylphenoxy)azetidine vs. Unsubstituted and Regioisomeric Analogues
The target compound exhibits a computed LogP of 1.99902, placing it between the less lipophilic 3-(4-chlorophenoxy)azetidine (LogP 1.90) and the more lipophilic 3-(4-chloro-2-methylphenoxy)azetidine regioisomer (LogP ~2.3–2.46) . The meta-methyl substitution in the target provides a +0.1 log-unit increase over the non-methylated analogue, while the 2-methyl regioisomer shows an additional +0.3–0.46 log-unit increase, attributable to reduced steric shielding of the chlorine atom and altered dipole orientation .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.99902 (computed, ChemScene/ACD Labs Percepta) |
| Comparator Or Baseline | 3-(4-Chlorophenoxy)azetidine LogP = 1.90; 3-(4-Chloro-2-methylphenoxy)azetidine LogP ≈ 2.3–2.46; 3-Phenoxyazetidine LogP = 1.22 |
| Quantified Difference | ΔLogP = +0.10 vs. 4-chloro analogue; ΔLogP = −0.30 to −0.46 vs. 2-methyl regioisomer; ΔLogP = +0.78 vs. unsubstituted phenoxy |
| Conditions | Predicted LogP values generated by ACD/Labs Percepta Platform v14.00 or comparable algorithm as reported on vendor technical datasheets. |
Why This Matters
A LogP difference of ≥0.3 units can significantly alter membrane permeability, solubility, and off-target binding risk in drug discovery campaigns; the target compound’s intermediate lipophilicity offers a distinct optimization point relative to both the 4-chloro (more polar) and 2-methyl regioisomer (more lipophilic).
